7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one
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Overview
Description
7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to an aniline moiety, and a quinazolinone core
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes, receptors, and proteins that play crucial roles in cellular processes .
Mode of Action
It’s worth noting that compounds with similar structures often work by binding to their target proteins, thereby modulating their activity . This interaction can lead to changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Compounds with similar structures are known to influence various biochemical pathways, leading to downstream effects that can impact cellular function .
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding a drug’s bioavailability, which can influence its efficacy and safety profile .
Result of Action
It’s worth noting that compounds with similar structures often have diverse effects at the molecular and cellular levels, potentially leading to therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one typically involves multiple steps. One common method starts with the preparation of 2-methyl-3-(trifluoromethyl)aniline, which is then reacted with appropriate reagents to form the quinazolinone core. The reaction conditions often include the use of solvents like chloroform, DMSO, or methanol, and may require specific temperatures and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and methods are continuously refined to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and trifluoromethyl-substituted anilines. Examples include:
- 2-methyl-3-(trifluoromethyl)aniline
- 4-(trifluoromethyl)aniline
- 3,5-bis(trifluoromethyl)aniline
Uniqueness
What sets 7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one apart is its unique combination of a trifluoromethyl group and a quinazolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O/c1-9-5-13-12(14(23)6-9)8-20-15(22-13)21-11-4-2-3-10(7-11)16(17,18)19/h2-4,7-9H,5-6H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGQHSSAOZBHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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